3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride
Overview
Description
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazo[2,1-b]thiazole core
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, an essential precursor for the production of coenzyme A, which is vital for various biochemical reactions.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately, the production of coenzyme A.
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of its production can have significant downstream effects on these metabolic processes.
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, it disrupts the bacterium’s metabolic processes, leading to its inability to proliferate. This results in the effective control of the bacterial infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride typically involves the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated solvents and catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an antimicrobial or anticancer agent
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-phenylimidazo[2,1-b]thiazole
- 3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole
Uniqueness
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-8-3-5-10(6-4-8)11-7-16-9(2)12(13(17)18)19-14(16)15-11;/h3-7H,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVLZXKOUIHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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